molecular formula C25H25N5O5S2 B4100653 3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA

3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA

Cat. No.: B4100653
M. Wt: 539.6 g/mol
InChI Key: WKBABCKRGUFQAB-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-nitrobenzoyl)-1-{4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}thiourea is a complex organic compound that features a combination of aromatic rings, nitro groups, and thiourea functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-nitrobenzoyl)-1-{4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}thiourea typically involves multiple steps:

    Formation of the Ethoxy-Nitrobenzoyl Intermediate: The starting material, 4-ethoxy-3-nitrobenzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the ethoxy-nitrobenzoyl derivative.

    Coupling with Thiophene-2-carbonyl Piperazine: The ethoxy-nitrobenzoyl intermediate is then coupled with thiophene-2-carbonyl piperazine under basic conditions to form the desired product.

    Formation of Thiourea: The final step involves the reaction of the coupled product with thiourea under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated derivatives.

    Hydrolysis: Formation of the corresponding amine and carbonyl compounds.

Scientific Research Applications

3-(4-Ethoxy-3-nitrobenzoyl)-1-{4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}thiourea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Material Science: Use in the development of new materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets in cells. The thiourea group may form hydrogen bonds with proteins, while the aromatic rings may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar thiourea functionalities.

    Nitrobenzoyl Derivatives: Compounds with similar nitrobenzoyl groups.

    Thiophene Derivatives: Compounds with similar thiophene rings.

Uniqueness

3-(4-Ethoxy-3-nitrobenzoyl)-1-{4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl}thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S2/c1-2-35-21-10-5-17(16-20(21)30(33)34)23(31)27-25(36)26-18-6-8-19(9-7-18)28-11-13-29(14-12-28)24(32)22-4-3-15-37-22/h3-10,15-16H,2,11-14H2,1H3,(H2,26,27,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBABCKRGUFQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA
Reactant of Route 2
Reactant of Route 2
3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA
Reactant of Route 3
Reactant of Route 3
3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA
Reactant of Route 4
Reactant of Route 4
3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA
Reactant of Route 5
Reactant of Route 5
3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA
Reactant of Route 6
Reactant of Route 6
3-(4-ETHOXY-3-NITROBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA

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